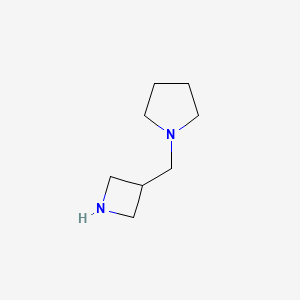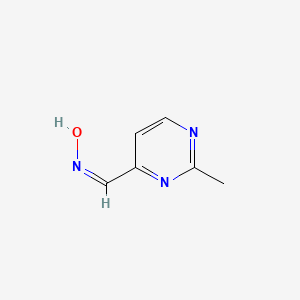
2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine is a heterocyclic compound with a unique structure that includes a nitroso group and a dihydropyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4,6-dihydroxypyrimidine with nitrosating agents such as nitrous acid or its derivatives. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4,6-dihydroxypyrimidine: A precursor in the synthesis of the target compound.
2-Methyl-4-nitroaniline: Shares structural similarities but differs in the position and nature of the substituents.
2-Amino-4-nitro-N-methylaniline: Another related compound with different functional groups.
Uniqueness
2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a compound of significant interest.
Eigenschaften
Molekularformel |
C6H7N3O |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
(NZ)-N-[(2-methylpyrimidin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5-7-3-2-6(9-5)4-8-10/h2-4,10H,1H3/b8-4- |
InChI-Schlüssel |
TUOSNYDPUOFVCD-YWEYNIOJSA-N |
Isomerische SMILES |
CC1=NC=CC(=N1)/C=N\O |
Kanonische SMILES |
CC1=NC=CC(=N1)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B15072596.png)
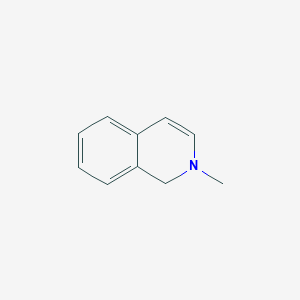
![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
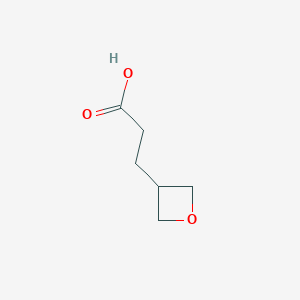
![5-Vinylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072630.png)
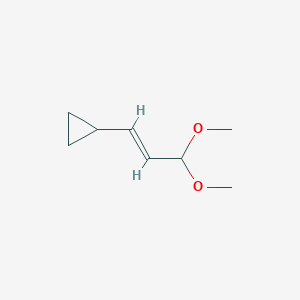
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15072635.png)
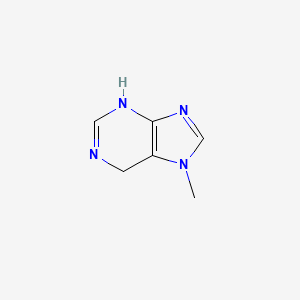
![5-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B15072643.png)
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
![2-Amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B15072657.png)
